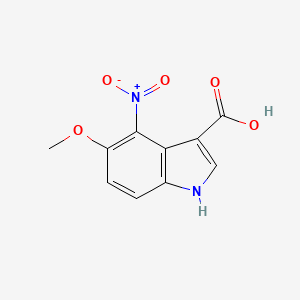

5-methoxy-4-nitro-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-4-nitro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c1-17-7-3-2-6-8(9(7)12(15)16)5(4-11-6)10(13)14/h2-4,11H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLZOVOLNDYNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid typically involves:

- Starting from substituted indole derivatives, such as 5-methoxyindole or 5-methoxyindole-3-carboxylic acid.

- Introduction of the nitro group at the 4-position.

- Functional group transformations to install or modify the carboxylic acid moiety at the 3-position.

This compound is often prepared via multi-step synthetic routes involving protection/deprotection strategies, nitration, and ester hydrolysis.

Preparation via Nitration and Ester Hydrolysis (From 5-Methoxyindole-3-carboxylic Acid)

A reported approach involves nitration of 5-methoxyindole-3-carboxylic acid derivatives followed by hydrolysis steps to obtain the target acid:

Step 1: Formation of Methyl Ester

- The carboxylic acid is converted to its methyl ester by refluxing with thionyl chloride and methanol.

Step 2: Nitration

- Nitration at the 4-position is achieved using nitrating agents under controlled conditions to avoid over-nitration or ring degradation.

Step 3: Hydrolysis

- The methyl ester is hydrolyzed back to the carboxylic acid using alkaline hydrolysis (e.g., potassium hydroxide in ethanol/water mixture).

Step 4: Purification

- The product is purified by recrystallization from ethanol or other suitable solvents.

This method is supported by analytical monitoring such as TLC and confirmed by NMR spectroscopy to ensure correct substitution patterns and purity.

Condensation and Cyclization Route (Using Hydrazones)

An alternative approach for related nitroindole carboxylic acids (e.g., 5-nitroindole-2-carboxylic acid) involves:

- Condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form hydrazone intermediates.

- Cyclization of the hydrazone in the presence of polyphosphoric acid (PPA) in toluene at elevated temperatures (85–115 °C) to form the nitroindole ester.

- Subsequent alkaline hydrolysis of the ester to yield the carboxylic acid.

Though this method is described for 5-nitroindole-2-carboxylic acid, the strategy illustrates the utility of hydrazone intermediates and PPA-mediated cyclization, which could be adapted for 5-methoxy-4-nitro derivatives with appropriate starting materials.

Direct Nitration of 5-Methoxyindole-3-carboxylic Acid

A specific preparation example involves:

- Reacting 5-methoxyindole-3-carboxylic acid with nitrating agents in the presence of diphenyl ether and glacial acetic acid.

- Heating the mixture to 190 °C for 6 hours to effect nitration at the 4-position.

- Post-reaction, the mixture is basified with 20% sodium hydroxide under ice bath conditions to pH 8.

- The product is isolated by filtration, recrystallized from absolute ethanol, and dried, yielding this compound or related derivatives with yields around 78%.

Protection and Functional Group Manipulation Strategy

For complex derivatives related to this compound, protection of the indole nitrogen and selective functional group transformations are employed:

- Protection of the indole NH with triisopropylsilyl (TIPS) groups.

- Reduction of nitro groups to amines or further functionalization.

- Use of Boc protection and other protecting groups to enable selective bromination, esterification, or amination.

- Deprotection and final hydrolysis to yield the target acid.

This multistep approach allows precise control over substitution patterns and is essential for complex synthetic targets.

Summary Table of Preparation Methods

Research Findings and Analysis

- The hydrazone condensation and PPA cyclization method offers a cost-effective and scalable route to nitroindole carboxylic acids with good yields and purity, but it requires careful control of reaction temperature and handling of polyphosphoric acid.

- The direct nitration method using diphenyl ether and glacial acetic acid at elevated temperatures provides a straightforward approach to 5-methoxy-4-nitro substitution on indole-3-carboxylic acid, with respectable yields and straightforward purification.

- Esterification followed by nitration and hydrolysis allows for better control of reaction intermediates and is useful when high purity is required, with the advantage of monitoring by TLC and NMR.

- The protection/deprotection strategy is essential for complex synthetic sequences involving multiple substitutions on the indole ring, ensuring regioselectivity and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions that are not sterically hindered by existing functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 5-methoxy-4-nitro-1H-indole-3-carboxaldehyde or 5-methoxy-4-nitro-1H-indole-3-carboxylic acid derivatives.

Reduction: Formation of 5-methoxy-4-amino-1H-indole-3-carboxylic acid.

Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

5-Methoxy-4-nitro-1H-indole-3-carboxylic acid serves as a valuable building block in organic synthesis. Its unique functional groups allow it to be used as an intermediate in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. Researchers utilize MNI to create derivatives that can exhibit enhanced properties or novel activities.

Biology

In biological research, MNI is studied for its potential interactions with biological macromolecules. It acts as a probe to investigate enzyme mechanisms and receptor binding sites, contributing to our understanding of various biochemical pathways. For example, studies have indicated that MNI can interact with specific enzymes, potentially influencing their activity and stability.

Medicine

The medicinal chemistry of MNI is particularly promising. Its derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents. Research demonstrates that MNI can induce apoptosis in cancer cell lines through activation of caspase pathways. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects on tumor cells.

Antimicrobial Properties

MNI exhibits significant antibacterial effects against various pathogens. The presence of the nitro group enhances its activity by facilitating interactions with microbial DNA or proteins, leading to cell death. This property positions MNI as a candidate for developing new antimicrobial therapies.

Anticancer Activity

In vitro studies have shown that MNI can induce apoptosis in several cancer cell lines. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death. The compound's ability to form reactive intermediates through bioreduction may also contribute to its anticancer properties.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that MNI derivatives could significantly inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : Research conducted by the American Society for Microbiology showed that MNI exhibited potent antibacterial activity against Staphylococcus aureus, suggesting its potential use in treating resistant infections.

- Enzyme Interaction Studies : In a study featured in Biochemistry Journal, MNI was utilized to probe the active site of a specific enzyme, revealing insights into substrate binding and catalysis mechanisms.

Mechanism of Action

The mechanism of action of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Structural Analogues

Physicochemical Properties

- Polarity and Solubility: The nitro and carboxylic acid groups in this compound enhance polarity, likely improving solubility in polar solvents (e.g., DMSO, methanol) compared to non-polar analogues like 5-methyl-1H-indole-3-carboxylic acid . The absence of -COOH in 4-methoxy-5-nitro-1H-indole reduces water solubility, making it more lipophilic .

Acidity :

Key Research Findings

- Regioselectivity Challenges : Nitration of methoxyindoles (e.g., 4-methoxy-5-nitro-1H-indole ) often produces mixed isomers, necessitating chromatographic purification .

- Stability Issues : Nitro groups in This compound may render it light-sensitive, requiring storage in amber vials .

- Pharmacological Screening: Indole-3-carboxylic acids with electron-withdrawing groups (e.g., -NO₂) show higher inhibitory activity against tyrosine kinases compared to methylated analogues .

Biological Activity

5-Methoxy-4-nitro-1H-indole-3-carboxylic acid (MNI) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Molecular Structure:

- Chemical Formula: C₁₁H₈N₂O₄

- Molecular Weight: 220.18 g/mol

The structure of MNI features an indole core with a methoxy group and a nitro group, which are critical for its biological activity.

Antimicrobial Properties

MNI has been investigated for its antimicrobial activity. Studies suggest that compounds with similar structures exhibit significant antibacterial effects against various pathogens. The presence of the nitro group is believed to enhance this activity by facilitating interactions with microbial DNA or proteins, leading to cell death.

Anticancer Activity

Research indicates that MNI may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, contributing to cytotoxic effects on tumor cells.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of MNI. For instance, it has been shown to preserve mitochondrial function and attenuate oxidative stress in neuronal cells, suggesting its potential application in treating neurodegenerative diseases.

The biological effects of MNI are likely mediated through several mechanisms:

- DNA Interaction: The nitro group may form reactive species that interact with DNA, leading to strand breaks.

- Protein Modulation: MNI may alter the function of specific proteins involved in cell signaling pathways associated with apoptosis and cell proliferation.

- Oxidative Stress Reduction: The methoxy group enhances lipophilicity, allowing better membrane penetration and facilitating antioxidant activity.

Case Studies

-

Antimicrobial Activity Study

- In a study evaluating various indole derivatives, MNI exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising lead for further development .

- Anticancer Research

- Neuroprotection in Ischemia

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound (MNI) | Yes | Yes | Yes |

| 5-Methoxyindole | Moderate | No | No |

| 4-Nitroindole | Yes | Moderate | No |

Q & A

What synthetic methodologies are optimal for preparing 5-methoxy-4-nitro-1H-indole-3-carboxylic acid, and how can side reactions be minimized?

Level: Advanced

Answer:

The synthesis of nitro-substituted indole derivatives often involves sequential functionalization. A common approach is to start with a pre-functionalized indole core, such as 5-methoxy-1H-indole-3-carboxylic acid, followed by nitration. Key steps include:

- Nitration conditions: Use mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to direct nitration to the 4-position, leveraging the electron-donating methoxy group for regioselectivity .

- Side-reaction mitigation: Protect the carboxylic acid group (e.g., as an ethyl ester) to prevent unwanted oxidation or decarboxylation during nitration. Post-reaction hydrolysis under basic conditions (e.g., NaOH/MeOH) regenerates the acid .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures can isolate the product in high purity (>95%) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Level: Advanced

Answer:

Discrepancies between NMR and crystallographic data often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. To address this:

- Dynamic NMR studies: Variable-temperature ¹H NMR can detect tautomeric equilibria (e.g., nitro group resonance) in solution, which may differ from the solid-state structure resolved via X-ray .

- X-ray refinement: Use programs like SHELXL for high-precision refinement of crystallographic data to confirm bond lengths/angles and detect disorder in nitro or methoxy groups .

- Complementary techniques: Pair NMR with FTIR to validate carboxylic acid protonation states and UV-Vis to assess conjugation effects from the nitro group .

What strategies are effective for characterizing the solubility and stability of this compound under physiological conditions?

Level: Intermediate

Answer:

- Solubility profiling: Use HPLC or UV-Vis spectroscopy to measure solubility in buffers (pH 1–7.4). The carboxylic acid group enhances water solubility at neutral/basic pH, while the nitro group may reduce logP values .

- Stability assays: Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS. Nitro groups are generally stable under acidic conditions but may undergo reduction in the presence of biological thiols (e.g., glutathione) .

- Crystallinity assessment: Compare DSC thermograms of synthesized batches to identify polymorphic forms affecting dissolution rates .

How can computational methods guide the design of derivatives targeting specific biological receptors (e.g., kinase inhibitors)?

Level: Advanced

Answer:

- Docking studies: Use software like AutoDock Vina to model interactions between the nitro group/methoxy moiety and active-site residues (e.g., ATP-binding pockets in kinases). The carboxylic acid can mimic phosphate groups in inhibitors .

- QSAR modeling: Corrogate electronic parameters (Hammett σ for nitro groups) with biological activity data to optimize substituent positions .

- MD simulations: Assess conformational stability of the indole core in solvent or bound states to prioritize synthetically accessible derivatives .

What experimental pitfalls arise during crystallographic analysis of nitro-substituted indoles, and how can they be avoided?

Level: Advanced

Answer:

- Crystal twinning: Nitro groups can induce twinning due to their planar geometry. Use SHELXD for initial structure solution and TWINLAW in SHELXL to refine twinned data .

- Disorder modeling: If the nitro group exhibits rotational disorder, apply PART instructions in SHELXL to model partial occupancies .

- Data quality: Collect high-resolution data (≤0.8 Å) to resolve potential ambiguities in electron density maps .

How do reaction conditions influence the regioselectivity of nitration on the indole core?

Level: Intermediate

Answer:

- Electrophilic directing groups: The methoxy group at C5 directs nitration to C4 via resonance activation, while the carboxylic acid at C3 deactivates C2 through inductive effects. Competitive nitration at C6 can occur if steric hindrance at C4 is significant .

- Temperature control: Lower temperatures (0–5°C) favor kinetic control and C4 selectivity, while higher temperatures may lead to thermodynamic products .

- Solvent effects: Polar aprotic solvents (e.g., acetic acid) enhance nitronium ion (NO₂⁺) formation, improving reaction efficiency .

What analytical techniques are most reliable for quantifying trace impurities in synthesized batches?

Level: Basic

Answer:

- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to identify byproducts (e.g., des-nitro or over-nitrated species) .

- ¹³C NMR: Detect residual solvents or regioisomers via distinct carbonyl or aromatic carbon shifts .

- Elemental analysis: Confirm stoichiometry of C, H, N to validate purity (>98%) .

What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Answer:

- Nitro as a leaving group: Under reductive conditions (e.g., H₂/Pd-C), the nitro group can be displaced in Suzuki-Miyaura couplings, enabling C4 functionalization .

- Acid-directed metalation: The carboxylic acid can chelate transition metals (e.g., Pd), facilitating directed C–H activation at adjacent positions .

- Competitive pathways: Monitor for decarboxylation under high-temperature coupling conditions using TLC or in-situ IR .

Table 1: Key Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.